molecular formula C9H10O B1213304 (2,3-Epoxypropyl)benzene CAS No. 4436-24-2

(2,3-Epoxypropyl)benzene

Cat. No. B1213304
CAS RN: 4436-24-2
M. Wt: 134.17 g/mol
InChI Key: JFDMLXYWGLECEY-UHFFFAOYSA-N
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Description

(2,3-Epoxypropyl)benzene, also known as allylbenzene oxide, is a significant compound in organic chemistry, utilized in various synthesis processes due to its reactive epoxy group. This compound is instrumental in creating polymers, resins, and other chemical intermediates.

Synthesis Analysis

The synthesis of (2,3-Epoxypropyl)benzene involves chemoselective reduction processes. Notably, a study demonstrated the photocatalytic chemoselective reduction of epoxides to alkenes, including (2,3-Epoxypropyl)benzene, using silver-loaded titanium(iv) oxide under atmospheric pressure without reducing gases, highlighting an efficient synthesis method for this compound (Kominami et al., 2014).

Molecular Structure Analysis

Comprehensive quantum chemical and spectroscopic studies, including FTIR, FT-Raman, 1H^1H, 13C^{13}C NMR, have been conducted on epoxy compounds similar to (2,3-Epoxypropyl)benzene. These studies provide insights into the molecular structure, showing significant details about the electron density and molecular electrostatic potential surfaces, aiding in understanding the reactivity and properties of these compounds (Arjunan et al., 2015).

Chemical Reactions and Properties

(2,3-Epoxypropyl)benzene's reactivity primarily stems from its epoxy group, making it a versatile intermediate for various chemical transformations. For instance, it can undergo ring-opening reactions with nucleophiles to form different functionalized products. Studies on bis(2,3-epoxypropyl)amine derivatives illustrate the compound's capability to react with thiols, amines, and phenols, showcasing its broad reactivity profile (Hayashi et al., 1971).

Physical Properties Analysis

The physical properties of (2,3-Epoxypropyl)benzene and related compounds, including melting points, boiling points, and solubility, are crucial for their application in chemical synthesis and material science. These properties are determined through detailed thermogravimetric analyses, providing insights into the compound's stability and reactivity under different conditions.

Chemical Properties Analysis

The chemical properties of (2,3-Epoxypropyl)benzene, such as reactivity with various chemical reagents, polymerization behavior, and interactions with metals, are of significant interest. For example, the polymerization of epoxides initiated with zinc complexes demonstrates the utility of (2,3-Epoxypropyl)benzene in creating functional materials with potential electronic applications (Watanabe et al., 1990).

Scientific Research Applications

1. Photocatalytic Reduction

(2,3-Epoxypropyl)benzene has been studied for its ability to undergo photocatalytic chemoselective reduction. Kominami et al. (2014) demonstrated that it can be chemoselectively reduced to allylbenzene, along with the formation of ketones, using a silver-loaded titanium(iv) oxide photocatalyst at room temperature under atmospheric pressure without reducing gases (Kominami et al., 2014).

2. Synthesis of Hyperbranched Epoxide-Amine Adducts

The compound has been utilized in the microwave-assisted one-pot synthesis of hyperbranched epoxide-amine adducts. Theis, Ritter, and Klee (2009) showed the synthesis of such adducts using 4-(2,3-epoxypropyl-1-oxy)benzonitrile under microwave conditions (Theis, Ritter, & Klee, 2009).

3. Fabrication of Glass Fiber Reinforced Composites

Raval, Patel, and Vyas (2002) explored the use of 2,3-epoxypropyl 3-(2-furyl)acrylate, derived from (2,3-epoxypropyl)benzene, for fabricating glass fiber reinforced composites. This research included synthesis, characterization, and the study of mechanical, electrical, and chemical resistance properties of the composites (Raval, Patel, & Vyas, 2002).

4. Enzyme-Catalyzed Hydrolysis

The compound's role in enzyme-catalyzed reactions has been studied. Lotter et al. (2004) investigated its kinetic resolution using yeasts from the genus Rhodotorula for enantioselective hydrolysis (Lotter et al., 2004). Additionally, Carlsson et al. (2012) generated enzyme variants with improved stereoselectivities for the hydrolysis of (2,3-epoxypropyl)benzene (Carlsson et al., 2012).

5. Synthesis of Functional Polyesters

Markova et al. (2022) reported on the synthesis of functional polyesters from N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, indicating applications in the development of high-resistance organic semiconductors (Markova et al., 2022).

Safety And Hazards

“(2,3-Epoxypropyl)benzene” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-benzyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDMLXYWGLECEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032201
Record name Phenylpropylene oxide
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Epoxypropyl)benzene

CAS RN

4436-24-2
Record name 2-(Phenylmethyl)oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylbenzene 2',3'-epoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, (phenylmethyl)-
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Record name Phenylpropylene oxide
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Record name (2,3-Epoxypropyl)benzene
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Record name 2-BENZYLOXIRANE
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Synthesis routes and methods I

Procedure details

A solution of m-chloroperbenzoic acid (mCPBA; 17 g, 0.1 mol) in 120 mL of methylene chloride was added (at ambient temperature) dropwise to a solution of allyl benzene (10 g, 85 mmol) in 200 mL of methylene chloride. After the reaction mixture was stirred for 5 h with a mechanical stirrer, 5 additional grams of m-CPBA were added and the reaction mixture stirred for another 2 h. The reaction mixture was then diluted with 200 mL of ether, washed with 2×100 mL of aqueous sodium bisulfite solution, 1×100 mL of aqueous sodium bicarbonate solution and 1×100 mL of brine. The organic solution was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by bulb-to-bulb distillation (60° C., 0.1 mm) to give 8.5 g (77% yield) of 1-benzyl ethylene oxide as a clear colorless liquid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of m chloroperbenzoic acid (mCPBA; 17 g, 0.1 mol) in 120 mL of methylene chloride was added (at ambient temperature) dropwise to a solution of allyl benzene (10 g, 85 mmol) in 200 mL of methylene chloride. After the reaction mixture was stirred for 5 h with a mechanical stirrer, 5 additional qrams of m CPBA were added and the reaction mixture stirred for another 2 h. The reaction mixture was then diluted with 200 mL of ether, washed with 2×100 mL of aqueous sodium bisulfite solution, 1×100 mL of aqueous sodium bicarbonate solution and 1×100 mL of brine. The organic solution was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. The residue was purified by bulb-to-bulb distillation (60° C., 0.1 mm) to give 8.5 g (77% yield) of 1-benzyl ethylene oxide as a clear colorless liquid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
A Gurell, M Widersten - ChemBioChem, 2010 - Wiley Online Library
Random mutagenesis targeted at hotspots of noncatalytic active‐site residues of potato epoxide hydrolase StEH1 combined with an enzyme‐activity screen allowed the isolation of …
J Lotter, AL Botes, MS Van Dyk, JC Breytenbach - Biotechnology letters, 2004 - Springer
Kinetic resolution of the enantiomers of trans-1-phenylpropene oxide and (2,3-epoxypropyl)benzene was achieved by yeasts from the genus Rhodotorula. The resolution of trans-1-…
Number of citations: 6 link.springer.com
J Bartulin, M Parra, A Ramirez, H Zunza - Polymer Bulletin, 1989 - Springer
Polymers containing crown ether units were synthesized by cyclopolymerization of divinyl and diepoxide monomers. These are 1,2-bis-(2-ethenyloxyethoxy)-benzene (1) and 1,2-bis-(2,…
Number of citations: 19 link.springer.com
H Ma - 2011 - diva-portal.org
Biocatalysis is a field with expanding horizons in generation of a variety of products ranging from pharmaceutical building blocks to fine chemicals. It involves the use of enzymes either …
Number of citations: 0 www.diva-portal.org
ZQ Wan, WM Ren, S Yang, MR Li… - Angewandte Chemie …, 2019 - Wiley Online Library
An aliphatic polyester has been prepared from ethylene oxide and maleic anhydride that undergoes reversible transformation between amorphous (T g =18 C) and crystalline (T m =124 …
Number of citations: 23 onlinelibrary.wiley.com
ÅJ Carlsson, P Bauer, H Ma, M Widersten - Biochemistry, 2012 - ACS Publications
Enzyme variants of the plant epoxide hydrolase StEH1 displaying improved stereoselectivities in the catalyzed hydrolysis of (2,3-epoxypropyl)benzene were generated by directed …
Number of citations: 45 pubs.acs.org
M Labuschagne, J Albertyn - Yeast, 2007 - Wiley Online Library
Epoxide hydrolases (EHs), especially those of fungal origin, have the ability to catalyse the enantioselective hydrolysis of epoxides to their corresponding diols. Recombinant DNA …
Number of citations: 43 onlinelibrary.wiley.com
K Yoneyama, N Ichizen, M Konnai… - Agricultural and …, 1985 - academic.oup.com
N-Acyl- and N-sulfonyl-N-(2,3-epoxypropyl)benzenesulfonamide derivatives were synthesized and their herbicidal activities were tested against barnyardgrass and rice plants by the …
Number of citations: 8 academic.oup.com
AY Du, BX Zhao, DL Yin, SL Zhang, JY Miao - Bioorganic & medicinal …, 2006 - Elsevier
Previously we found that 3,4-(methylenedioxy)-1-(2′,3′-epoxypropyl)-benzene (safrole oxide) induced a typical apoptosis in A549 human lung cancer cells. In this study, we further …
Number of citations: 34 www.sciencedirect.com
E Dermitzaki, J Bauer, H Walter, B Wunderle… - … Conference on Thermal …, 2007 - infona.pl
The authors first investigate a polymeric composite material ( epoxy resin with silicone nanoparticles) and determine its mechanical properties (coefficient of thermal expansion-CTE and …
Number of citations: 10 www.infona.pl

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